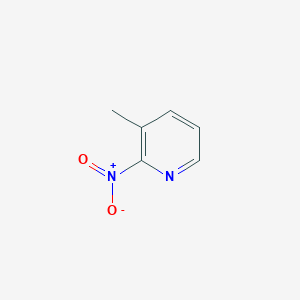
3-Methyl-2-nitropyridine
Descripción general
Descripción
3-Methyl-2-nitropyridine is a chemical compound with the molecular formula C6H6N2O2 . It is used as a starting reagent to synthesize 3-substituted-4 or 6-azaindoles, and is also used as a reagent to prepare 3-azaindolyl-4-arylmalemides, compounds that exhibit antiproliferative activity .
Molecular Structure Analysis
The molecular structure of 3-Methyl-2-nitropyridine consists of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 138.042927438 g/mol . The molecule has a topological polar surface area of 58.7 Ų .
Chemical Reactions Analysis
3-Methyl-2-nitropyridine is used as a starting reagent in the synthesis of 3-substituted-4 or 6-azaindoles . It is also used as a reagent to prepare 3-azaindolyl-4-arylmalemides . The specific chemical reactions involving 3-Methyl-2-nitropyridine are not detailed in the retrieved papers .
Physical And Chemical Properties Analysis
3-Methyl-2-nitropyridine has a molecular weight of 138.12 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The molecule is not rotatable .
Aplicaciones Científicas De Investigación
- Scientific Field: Organic Chemistry
- Summary of Application: The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .
- Methods of Application: This involves a one-step nitro group substitution reaction .
- Results: The results confirm the good leaving group ability of the nitro group in methyl 3-nitropyridine-4-carboxylate and demonstrate that the nitropyridine pathway may represent a convenient strategy for the nucleophilic aromatic substitution of pyridines .
- Scientific Field: Organic Chemistry
- Summary of Application: Reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
- Methods of Application: The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
- Results: With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
Synthesis of Methyl 3-Fluoropyridine-4-carboxylate
Synthesis of Nitropyridines
- Scientific Field: Organic Chemistry
- Summary of Application: From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the reaction of 4-aminopyridine .
- Results: The synthesis results in the formation of imidazo[4,5-c]pyridines .
- Scientific Field: Organic Chemistry
- Summary of Application: From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves a two-step reaction starting from 3-nitropyridine .
- Results: The synthesis results in the formation of 5-nitropyridine-2-sulfonic acid .
Synthesis of Imidazo[4,5-c]pyridines
Synthesis of 5-Nitropyridine-2-sulfonic Acid
- Scientific Field: Organic Chemistry
- Summary of Application: From 3-nitropyridine, a series of 2-substituted-5-nitropyridines has been synthesized .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves a series of reactions starting from 3-nitropyridine .
- Results: The synthesis results in the formation of a series of 2-substituted-5-nitropyridines .
- Scientific Field: Organic Chemistry
- Summary of Application: 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the substitution of 3-nitropyridine and 4-substituted-3-nitropyridines with ammonia and amines .
- Results: High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
Synthesis of 2-Substituted-5-Nitropyridines
Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines
Safety And Hazards
3-Methyl-2-nitropyridine is a combustible liquid that can cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Direcciones Futuras
One of the retrieved papers mentions that some 2-styrylpyridines, which can be synthesized from 2-methyl-3-nitropyridines, showed remarkable fluorescent properties . This suggests potential future directions in the exploration of the fluorescent properties of these compounds for various applications.
Propiedades
IUPAC Name |
3-methyl-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-3-2-4-7-6(5)8(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHSGPKSSZLCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340357 | |
| Record name | 3-Methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-nitropyridine | |
CAS RN |
18368-73-5 | |
| Record name | 3-Methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


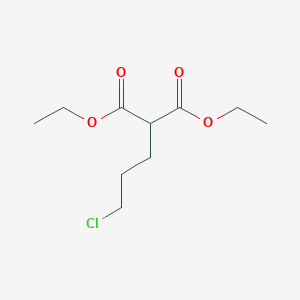


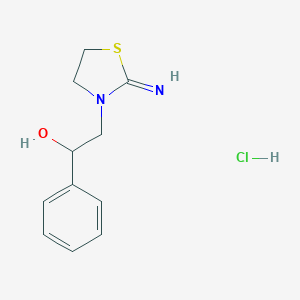

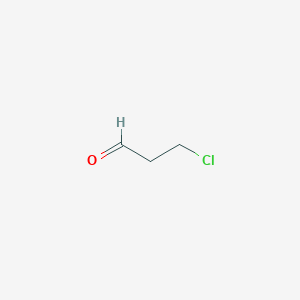



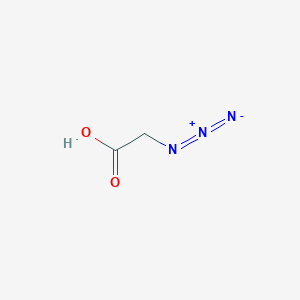
![N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine](/img/structure/B96783.png)
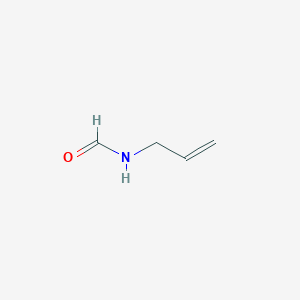

![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)